molecular formula C28H44O2 B602425 pre-doxercalciferol CAS No. 1818286-63-3

pre-doxercalciferol

カタログ番号: B602425
CAS番号: 1818286-63-3
分子量: 412.658
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pre-doxercalciferol, also known as 1α-hydroxyergocalciferol, is a synthetic analog of ergocalciferol (vitamin D2). It is primarily used in the treatment of secondary hyperparathyroidism, particularly in patients with chronic kidney disease. This compound is a prodrug, meaning it requires metabolic activation to exert its biological effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pre-doxercalciferol involves the hydroxylation of ergocalciferol. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for hydroxylation and purification .

化学反応の分析

Types of Reactions

Pre-doxercalciferol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound, each with distinct biological activities .

科学的研究の応用

Clinical Applications

  • Management of Secondary Hyperparathyroidism :
    • Pre-doxercalciferol is utilized to manage elevated parathyroid hormone levels in patients with CKD. Clinical trials have demonstrated its efficacy in reducing intact parathyroid hormone (iPTH) levels, particularly in stages 3 to 5 of CKD .
    • A multicenter study evaluated the conversion from paricalcitol to doxercalciferol, showing significant improvements in iPTH levels among patients .
  • Safety Profile :
    • The safety of this compound has been well-documented, with adverse effects primarily related to hypocalcemia and increased serum phosphorus levels being mild and manageable .
    • In a study involving CKD patients, it was noted that doxercalciferol was well-tolerated with a low incidence of serious adverse events .
  • Efficacy in Diverse Populations :
    • Research indicates variability in response to this compound based on demographic factors such as race. Studies have shown different mortality predictabilities and mineral disarray responses among diverse racial groups receiving vitamin D mimetics .

Table 1: Summary of Clinical Studies on this compound

Study ReferencePopulationInterventionDurationPrimary OutcomeFindings
CKD PatientsDoxercalciferol20 weeksChange in iPTH levelsStatistically significant reduction
CKD Stage 4Oral Doxercalciferol18 weeksEfficacy and safetyEffective at lowering iPTH
CKD Stages 3-5DoxercalciferolVariesSafety profileWell-tolerated with mild AEs
Various RacesVitamin D MimeticVariesMineral disarrayRacial differences observed

Case Studies

  • Case Study: Efficacy in Advanced CKD
    • A clinical trial involving 35 patients with stage 4 CKD showed that starting doses of this compound effectively reduced iPTH levels by over 30% within the first six weeks of treatment .
  • Case Study: Safety Monitoring
    • Another study monitored adverse events during a 16-week treatment period and found that while some patients experienced mild hypocalcemia, none required discontinuation of therapy .
  • Case Study: Racial Impact on Treatment Outcomes
    • A study focusing on hemodialysis patients highlighted how racial differences influenced treatment outcomes with doxercalciferol, suggesting tailored approaches may enhance efficacy across diverse populations .

作用機序

Pre-doxercalciferol is a prodrug that requires metabolic activation in the liver to form 1α,25-dihydroxyvitamin D2, the active form. This active metabolite regulates calcium and phosphorus levels in the blood by:

    Increasing intestinal absorption: of dietary calcium and phosphorus.

    Promoting renal reabsorption: of calcium.

    Suppressing parathyroid hormone synthesis: and secretion

類似化合物との比較

Similar Compounds

Uniqueness

Pre-doxercalciferol is unique due to its specific hydroxylation at the 1α position, which allows it to be activated in the liver without the need for renal conversion. This makes it particularly useful for patients with impaired kidney function .

生物活性

Pre-doxercalciferol, a precursor to doxercalciferol (also known as 1α-hydroxyvitamin D2), is a synthetic analog of vitamin D that plays a significant role in the management of secondary hyperparathyroidism (SHPT), particularly in patients with chronic kidney disease (CKD). This article explores the biological activities, pharmacokinetics, and clinical implications of this compound based on diverse research findings.

This compound exerts its biological effects primarily through its active metabolite, doxercalciferol, which binds to the vitamin D receptor (VDR). This interaction facilitates various physiological processes, including:

  • Regulation of Calcium Homeostasis : Doxercalciferol enhances intestinal absorption of calcium and mobilizes calcium from bone, which is crucial in managing calcium levels in CKD patients where vitamin D metabolism is often impaired .
  • Suppression of Parathyroid Hormone (PTH) : Clinical studies have demonstrated that doxercalciferol effectively reduces elevated PTH levels in CKD patients, thereby mitigating the risks associated with SHPT .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its conversion to the active form upon administration. Key pharmacokinetic parameters include:

  • Absorption : Following oral or intravenous administration, this compound is converted to doxercalciferol in the liver via hydroxylation by cytochrome P450 enzymes .
  • Half-Life : The half-life of doxercalciferol is approximately 55 hours, allowing for sustained biological activity with less frequent dosing compared to other vitamin D analogs .
  • Bioavailability : Studies suggest that the bioavailability of doxercalciferol is comparable to that of other vitamin D analogs, making it an effective option for managing SHPT in CKD patients .

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy and safety of this compound in various patient populations. Below are summarized findings from key studies:

StudyPopulationTreatment DurationPrimary OutcomeResults
CKD Stage 3 & 43 monthsReduction in PTH levelsSignificant reduction in PTH levels with doxercalciferol compared to cholecalciferol
CKD Stage 418 weeksSafety and efficacyEffective suppression of SHPT with manageable side effects; temporary stoppage due to low iPTH in some cases
General CKD PopulationVariesCalcium and phosphorus levelsIncreased serum calcium observed; careful monitoring required to avoid hypercalcemia

Case Studies

  • Case Study on Efficacy in CKD Patients :
    A study involving 35 patients with CKD stage 4 demonstrated that treatment with doxercalciferol resulted in a mean reduction of iPTH by over 30% after 18 weeks. The incidence of hypercalcemia was noted but managed through dose adjustments .
  • Safety Profile :
    In a multicenter trial, the safety profile of doxercalciferol was assessed among patients receiving dialysis. While there were instances of elevated calcium and phosphorus levels, these were generally reversible upon dose modification .

特性

CAS番号

1818286-63-3

分子式

C28H44O2

分子量

412.658

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。